

Chemical structure and properties of Thalidomide-O-C8-Boc.

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Compound of Interest

Compound Name: *Thalidomide-O-C8-Boc*

Cat. No.: *B2590294*

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In-Depth Technical Guide: Thalidomide-O-C8-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-C8-Boc is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is a derivative of thalidomide designed to function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By incorporating this molecule into a PROTAC, researchers can hijack the cell's natural protein disposal machinery to selectively degrade target proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.

This technical guide provides a comprehensive overview of the chemical structure, properties, and application of **Thalidomide-O-C8-Boc** in the context of PROTAC development. It includes a summary of its physicochemical properties, a detailed description of its mechanism of action, and protocols for key experiments involved in the characterization of PROTACs utilizing this CRBN ligand.

Chemical Structure and Properties

Thalidomide-O-C8-Boc is structurally composed of a thalidomide moiety, an eight-carbon alkyl linker (C8), and a Boc (tert-butyloxycarbonyl) protecting group. The thalidomide portion is

responsible for binding to Cereblon, while the C8 linker provides a spacer to connect to a ligand for a target protein. The Boc group is a protecting group for the terminal amine, which can be deprotected to allow for conjugation with a target protein ligand.

Chemical Structure

- Chemical Name: tert-butyl (8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)oxy)octyl)carbamate
- Molecular Formula: C₂₆H₃₅N₃O₇
- Molecular Weight: 501.57 g/mol
- CAS Number: 2225148-52-5
- Canonical SMILES: C1=CC=C2C(=C1OCCCCCCCCNC(=O)OC(C)(C)C(=O)N(C2=O)C3CCC(=O)NC3=O

Physicochemical Properties

A comprehensive set of experimentally determined physicochemical properties for **Thalidomide-O-C8-Boc** is not readily available in the public domain. However, based on its structure and data from similar thalidomide derivatives, the following table summarizes expected and known properties.

Property	Value	Source/Notes
Appearance	White to off-white solid	General observation for similar compounds.
Solubility	Soluble in DMSO. Sparingly soluble in aqueous buffers.	Solubility in DMSO is a common characteristic for PROTAC building blocks. Aqueous solubility is generally low for thalidomide and its derivatives.
Melting Point	Not explicitly reported. Expected to be lower than thalidomide (269-271 °C) due to the flexible alkyl chain.	The addition of an N-alkyl chain to thalidomide has been shown to significantly decrease the melting point.
pKa	Not explicitly reported. The glutarimide N-H has an estimated pKa of ~10.7.	Based on the pKa of thalidomide.
LogP	Not explicitly reported. Expected to be higher than thalidomide due to the C8 linker and Boc group.	The octyl chain and Boc group significantly increase lipophilicity.
Storage Conditions	Store at -20°C for long-term stability.	Recommended for many complex organic molecules to prevent degradation.

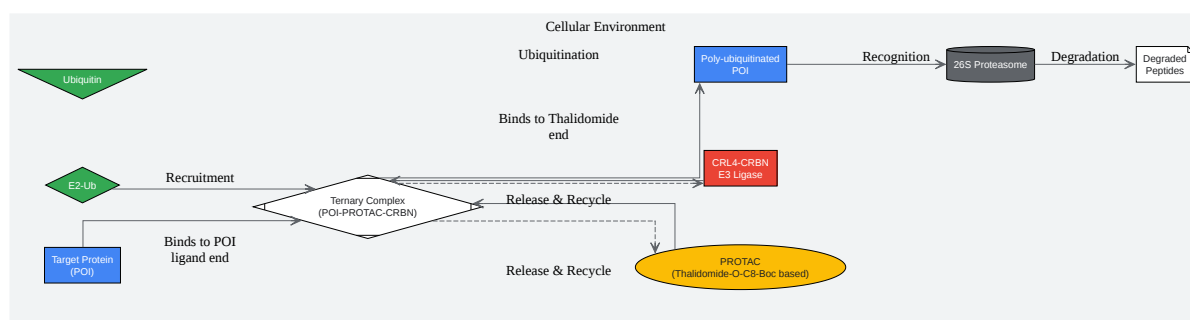
Mechanism of Action in PROTACs

Thalidomide-O-C8-Boc functions as the E3 ligase-recruiting element within a PROTAC molecule. The overall mechanism of action for a PROTAC utilizing this ligand involves the formation of a ternary complex between the target protein, the PROTAC, and the Cereblon E3 ligase complex.

The process can be summarized in the following steps:

- **Ternary Complex Formation:** The PROTAC, through its two distinct ligand ends, simultaneously binds to the target protein and the Cereblon (CRBN) subunit of the CRL4-CRBN E3 ubiquitin ligase complex.
- **Ubiquitination:** The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein.
- **Proteasomal Degradation:** The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
- **Recycling:** The PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, acting in a catalytic manner.

Signaling Pathway Diagram



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The development and characterization of a PROTAC derived from **Thalidomide-O-C8-Boc** involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Synthesis of a Thalidomide-O-C8-Boc based PROTAC

A specific, detailed synthesis protocol for **Thalidomide-O-C8-Boc** is not publicly available. However, a general synthetic strategy for creating a PROTAC using this building block would involve the following steps:

- **Deprotection of the Boc Group:** The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the C8 linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a primary amine.
- **Conjugation to a Target Protein Ligand:** The resulting primary amine is then coupled to a carboxylic acid-functionalized ligand for the target protein of interest. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
- **Purification:** The final PROTAC molecule is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
- **Characterization:** The identity and purity of the synthesized PROTAC are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Binding Assays

This assay is used to quantify the formation of the ternary complex between the target protein, the PROTAC, and CRBN.

- Reagents:
 - His-tagged CRBN/DDB1 complex
 - GST-tagged target protein
 - Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
 - Fluorescein-labeled anti-His antibody (acceptor fluorophore)
 - PROTAC compound at various concentrations
 - Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
- Procedure:
 - Prepare a serial dilution of the PROTAC in DMSO, then dilute into the assay buffer.
 - In a 384-well plate, add the His-CRBN/DDB1 complex, GST-tagged target protein, Tb-anti-GST antibody, and fluorescein-labeled anti-His antibody.
 - Add the diluted PROTAC to the wells.
 - Incubate the plate at room temperature for a defined period (e.g., 1-4 hours), protected from light.
 - Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
- Data Analysis:
 - Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) for each well.
 - Plot the TR-FRET ratio against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the concentration at which 50% of the maximal ternary complex formation is observed (TC₅₀).

Cellular Assays

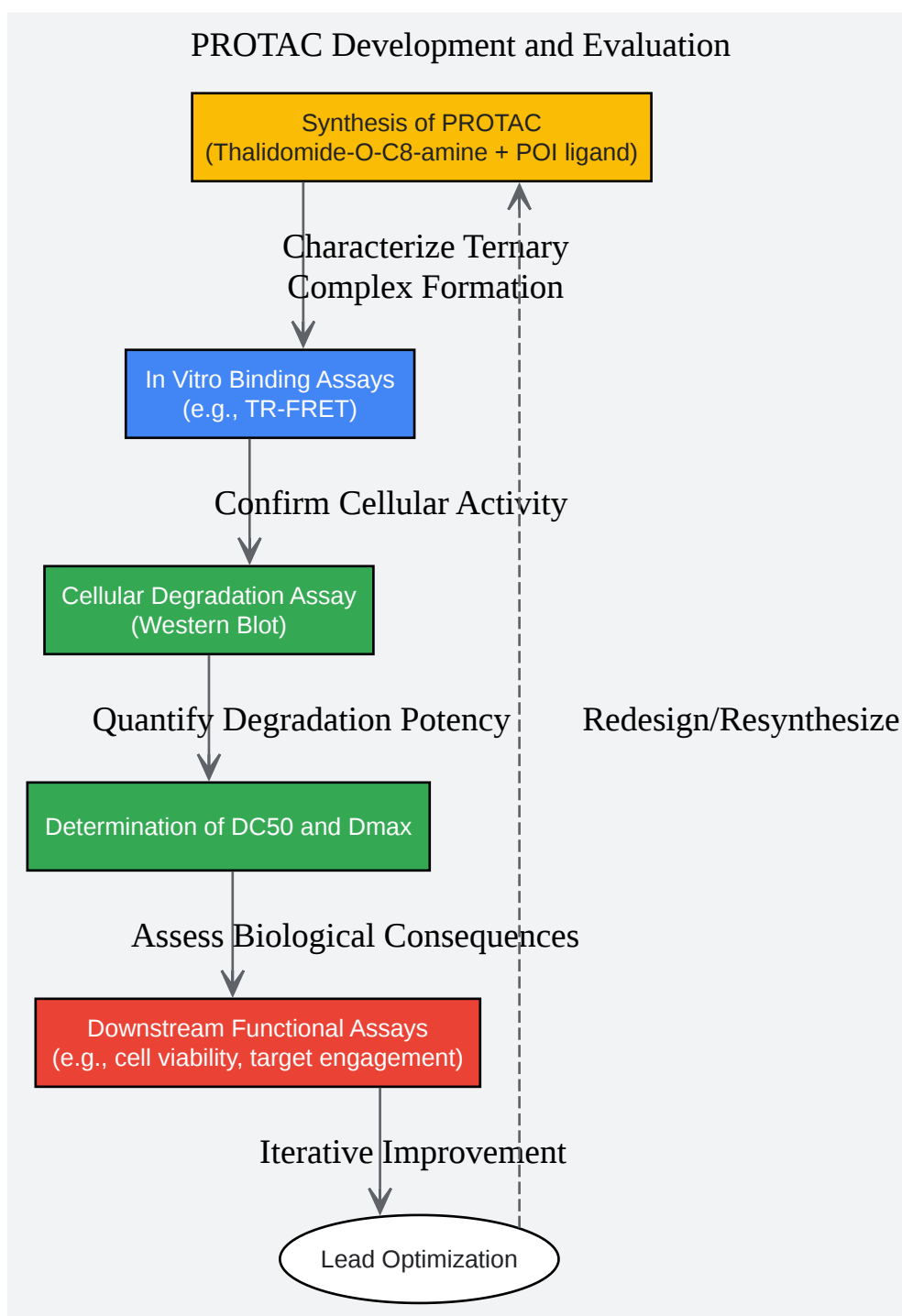
This is a standard method to quantify the reduction in the level of the target protein in cells treated with the PROTAC.

- Materials:
 - Cell line expressing the target protein
 - PROTAC compound
 - DMSO (vehicle control)
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - Primary antibody against the target protein
 - Primary antibody against a loading control (e.g., GAPDH, β -actin)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
- Procedure:
 - Seed cells in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time (e.g., 24 hours).
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Determine the protein concentration of each lysate using a BCA assay.
 - Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane and probe with primary antibodies against the target protein and a loading control.
- Incubate with HRP-conjugated secondary antibodies.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein band intensity to the loading control band intensity for each sample.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control.
 - Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC_{50} (concentration for 50% degradation) and D_{max} (maximum degradation).

Experimental and Logical Workflows

PROTAC Development Workflow



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Caption: A typical workflow for the development and evaluation of a PROTAC.

This guide provides a foundational understanding of **Thalidomide-O-C8-Boc** and its application in the rapidly evolving field of targeted protein degradation. For researchers entering this area, these principles and protocols offer a starting point for the design, synthesis, and evaluation of novel PROTAC molecules.

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